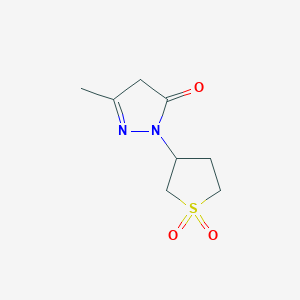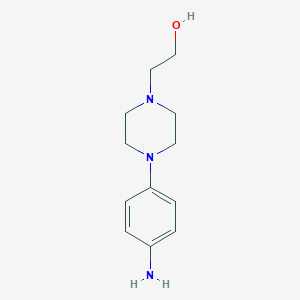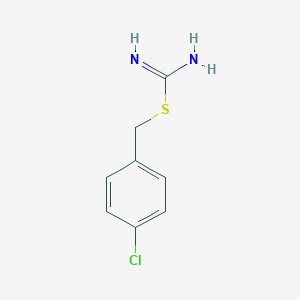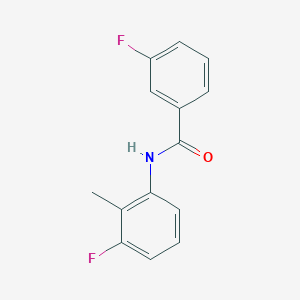
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, also known as FFMB, is a chemical compound that has gained significant attention in the field of scientific research. FFMB is a fluorinated benzamide derivative that has shown promising results in various biological applications.
科学研究应用
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential in various biological applications. One of the primary applications of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is in the field of cancer research. Studies have shown that 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease.
作用机制
The mechanism of action of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is not fully understood. However, studies have shown that 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide exerts its biological effects by binding to specific targets in cells. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been shown to bind to tubulin, a protein involved in cell division, and disrupt its function. This disruption leads to cell cycle arrest and apoptosis in cancer cells. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to bind to beta-amyloid, a protein involved in the formation of amyloid-beta plaques in Alzheimer's disease, and prevent its aggregation.
生化和生理效应
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been shown to induce apoptosis and cell cycle arrest. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to inhibit the growth of cancer cells by disrupting microtubule assembly. In animal models of neurodegenerative diseases, 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been shown to improve motor function and reduce the loss of dopaminergic neurons.
实验室实验的优点和局限性
One of the main advantages of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is its potent biological activity against cancer cells and neurodegenerative diseases. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to have a high selectivity for its targets, which reduces the risk of off-target effects. However, 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has limited solubility in water, which can make it difficult to use in certain experiments. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is also a relatively new compound, and more research is needed to fully understand its biological effects and potential applications.
未来方向
There are several future directions for research on 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of more water-soluble derivatives of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide to improve its usability in experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide and its potential applications in other areas of biology and medicine.
合成方法
The synthesis of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide involves the reaction of 3-fluoro-2-methylaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide. This synthesis method is straightforward and has been optimized for high yield and purity.
属性
CAS 编号 |
697229-73-5 |
|---|---|
产品名称 |
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide |
分子式 |
C14H11F2NO |
分子量 |
247.24 g/mol |
IUPAC 名称 |
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11F2NO/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,17,18) |
InChI 键 |
OOCQIFMOKOOBIR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)F |
规范 SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
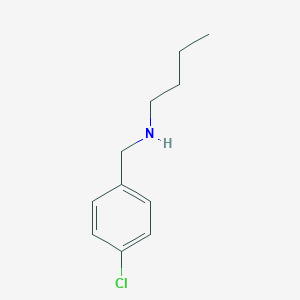
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)
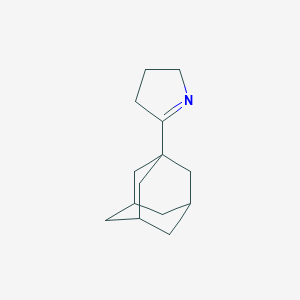

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
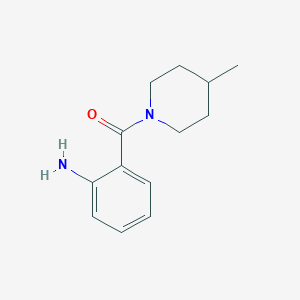
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
